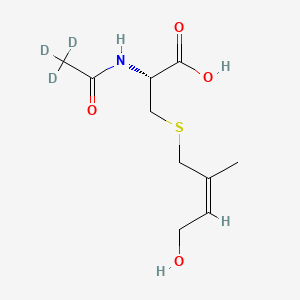
(3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the fluorinated alkyl chain, which is then attached to the oxane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used to study the effects of fluorinated molecules on biological systems. Its high fluorine content makes it useful for imaging techniques, such as fluorine-19 magnetic resonance imaging (MRI).
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with biological membranes and its stability under physiological conditions make it a promising candidate for targeted drug delivery.
Industry
In industry, this compound is used in the production of high-performance materials, such as fluorinated polymers. Its unique properties, such as chemical resistance and thermal stability, make it valuable for applications in harsh environments.
Mecanismo De Acción
The mechanism of action of (3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorinated structure, used as a solvent and intermediate in chemical synthesis.
Perfluorooctanoic acid: Another fluorinated compound, known for its use in the production of fluoropolymers and its environmental persistence.
Uniqueness
What sets (3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which provide additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H13F17O7 |
|---|---|
Peso molecular |
640.24 g/mol |
Nombre IUPAC |
(3R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38)/t3?,4-,5?,6?,8-/m1/s1 |
Clave InChI |
UZMXIMHOMUBIEV-QDVVWCSXSA-N |
SMILES isomérico |
C(CO[C@H]1C(C([C@H](C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
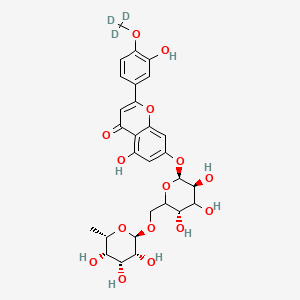
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)

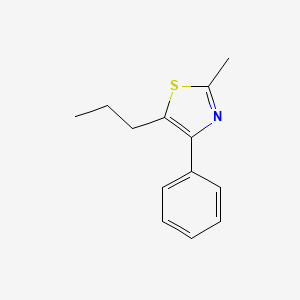
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
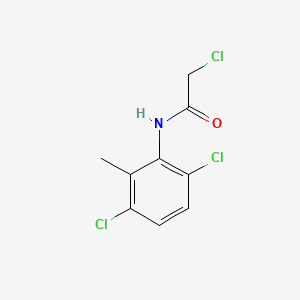
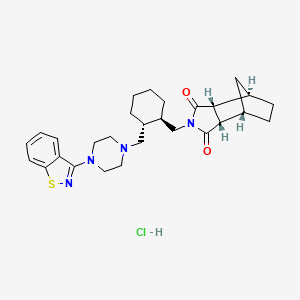
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)

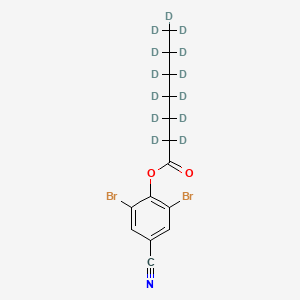
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
